N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-[2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4S/c1-14-11-18(26-31-14)24-20(29)13-32-22-23-17-10-6-5-9-16(17)21(30)27(22)25-19(28)12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,25,28)(H,24,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHKCXDJYZOQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic compound with the molecular formula C22H19N5O4S. Its structure features a unique combination of oxazole and quinazoline moieties, which have been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N5O4S |
| Molecular Weight | 449.49 g/mol |
| Purity | ≥ 95% |
| CAS Number | 422278-48-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes related to cancer cell proliferation and viral replication.
Antiviral Activity
Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antiviral properties. For instance, derivatives of quinazoline have been shown to inhibit Hepatitis B Virus (HBV) replication in vitro. In these studies, compounds demonstrated high inhibition rates at concentrations around 10 µM, supporting the hypothesis that similar structures could possess antiviral efficacy against HBV and potentially other viruses .
Anticancer Activity
The compound's potential anticancer properties are also noteworthy. Quinazoline derivatives are often explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro assays have shown that related compounds can significantly reduce cell viability in various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Case Studies
- Study on Antiviral Effects : A study conducted on a series of quinazoline derivatives found that certain modifications led to enhanced activity against HBV. The tested compounds showed IC50 values ranging from 5 to 15 µM, indicating strong antiviral potential .
- Anticancer Research : In a comparative analysis of several quinazoline-based compounds, it was observed that those with sulfanyl groups exhibited greater cytotoxicity against breast cancer cell lines than their counterparts without such modifications. The mechanism was attributed to increased apoptosis rates and disruption of mitochondrial function .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the antiviral properties of compounds with structural similarities to N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide. Notably, derivatives of quinazoline have demonstrated significant inhibition of Hepatitis B Virus (HBV) replication in vitro. For instance, compounds exhibited high inhibition rates at concentrations around 10 µM, suggesting that similar structures could potentially inhibit other viral infections as well.
Anticancer Activity
The compound's anticancer potential has been a focal point of research. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For example, a study on related compounds indicated that certain derivatives exhibited significant anticancer activity against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% .
Case Study: Anticancer Mechanism
In a detailed investigation into the mechanisms of action, it was found that the compound interacts with cellular signaling pathways critical for tumor growth. The presence of the oxazole and quinazoline moieties enhances its ability to penetrate cell membranes and target cancerous cells effectively .
Summary of Findings
The diverse applications of this compound in antiviral and anticancer research underscore its potential as a valuable compound in medicinal chemistry. Its unique structural properties facilitate interactions with biological targets that are critical for disease progression.
Preparation Methods
Formation of N-(2-Carboxyphenyl)-2-Phenylacetamide
Anthranilic acid reacts with 2-phenylacetyl chloride in the presence of triethylamine to yield N-(2-carboxyphenyl)-2-phenylacetamide. This step proceeds via nucleophilic acyl substitution, where the amine group of anthranilic acid attacks the electrophilic carbonyl of 2-phenylacetyl chloride.
Reaction Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (3 equiv)
- Temperature: 0°C to room temperature
- Yield: ~85%
Cyclization to 3-(2-Phenylacetamido)-2-Mercaptoquinazolin-4-One
The intermediate undergoes cyclization with thiourea under acidic conditions. This step forms the quinazolinone ring while introducing a thiol group at position 2.
Mechanism :
- Protonation of the carbonyl oxygen activates the amide for nucleophilic attack.
- Thiourea provides sulfur, facilitating ring closure and thiol incorporation.
Optimization :
- Acid Catalyst: Concentrated HCl
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Yield: 72–78%
Characterization :
- IR (KBr) : 3217 cm⁻¹ (N–H), 1659 cm⁻¹ (C=O), 1265 cm⁻¹ (C–S).
- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 9H, aromatic), 3.82 (s, 2H, CH₂CO).
Synthesis of N-(5-Methyl-1,2-Oxazol-3-yl)-2-Chloroacetamide
The oxazole-containing alkylating agent is prepared separately.
Preparation of 5-Methyl-1,2-Oxazol-3-Amine
5-Methyl-1,2-oxazol-3-amine is synthesized via cyclocondensation of ethyl acetoacetate with hydroxylamine hydrochloride, followed by dehydration.
Reaction Conditions :
- Solvent: Ethanol
- Temperature: Reflux (78°C)
- Yield: 65%
Acylation with Chloroacetyl Chloride
The amine reacts with chloroacetyl chloride in the presence of a base to form the target alkylating agent.
Reaction Conditions :
- Solvent: Tetrahydrofuran (THF)
- Base: Pyridine (2 equiv)
- Temperature: 0°C to room temperature
- Yield: 88%
Characterization :
Alkylation of 3-(2-Phenylacetamido)-2-Mercaptoquinazolin-4-One
The thiol group undergoes nucleophilic substitution with the chloroacetamide derivative.
Reaction Optimization
Base selection critically influences yield. Potassium carbonate in dimethylformamide (DMF) proved optimal, minimizing side reactions like oxidation.
Reaction Conditions :
- Solvent: DMF
- Base: K₂CO₃ (3 equiv)
- Temperature: 60°C
- Time: 6 hours
- Yield: 81%
Mechanistic Considerations
The thiolate ion (generated via deprotonation) attacks the electrophilic carbon of the chloroacetamide, displacing chloride. Steric hindrance from the quinazolinone’s phenylacetamido group necessitates prolonged heating.
Purification and Characterization
Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.
Spectroscopic Data
- IR (KBr) : 3290 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C–S).
- ¹H NMR (500 MHz, DMSO-d₆) :
- HRMS (ESI) : m/z 449.49 [M+H]⁺ (calc. 449.49).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Quinazolinone Formation | Thiourea/HCl, ethanol, reflux | 75 | Competing hydrolysis |
| Alkylation | K₂CO₃, DMF, 60°C | 81 | Thiol oxidation |
| Purification | Column chromatography (EtOAc/hexane) | 95 | Co-elution of byproducts |
Q & A
Q. What are the key synthetic routes for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the quinazolinone core. A common approach includes:
- Step 1 : Condensation of 2-phenylacetamido with a quinazolinone precursor under reflux conditions using solvents like ethanol or dichloromethane .
- Step 2 : Introduction of the sulfanyl acetamide group via nucleophilic substitution, often employing reagents such as chloroacetyl chloride and controlled pH conditions to ensure regioselectivity .
- Step 3 : Coupling the 5-methyl-1,2-oxazol-3-yl moiety using catalysts like triethylamine or DCC (dicyclohexylcarbodiimide) . Reaction progress is monitored via TLC, and purification is achieved using column chromatography .
Q. Which spectroscopic and analytical methods are recommended for structural characterization?
Key techniques include:
- NMR Spectroscopy : For confirming the quinazolinone core, sulfanyl linkage, and acetamide substituents (¹H NMR for protons, ¹³C NMR for carbon backbone) .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, particularly for the oxazole and quinazolinone moieties .
- IR Spectroscopy : To identify functional groups like amide (C=O stretch at ~1650 cm⁻¹) and sulfanyl (S–H stretch at ~2550 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with standard protocols like CLSI guidelines .
- Enzyme Inhibition : Test against cyclooxygenase (COX) or kinases via fluorometric/colorimetric assays (e.g., COX-2 inhibition using a prostaglandin ELISA kit) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Temperature Control : Reflux (~80°C) for condensation steps; lower temperatures (0–5°C) for acid-sensitive intermediates .
- Catalyst Screening : Test alternatives like DMAP (4-dimethylaminopyridine) for acylations to reduce reaction time . Computational tools (e.g., quantum chemical modeling) can predict optimal conditions by simulating transition states and energy barriers .
Q. How to resolve contradictions in bioactivity data across assays?
- Purity Verification : Re-characterize the compound via HPLC to rule out impurities (>95% purity threshold) .
- Assay Standardization : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) to confirm target engagement .
- Solubility Adjustments : Test in buffers with DMSO or cyclodextrins to ensure consistent bioavailability .
Q. What strategies elucidate the enzyme inhibition mechanism?
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the quinazolinone core and enzyme active sites (e.g., COX-2 or EGFR kinase) .
- Mutagenesis : Validate binding residues by comparing wild-type vs. mutant enzyme activity .
Q. How to establish structure-activity relationships (SAR) for derivatives?
Design analogs with systematic substitutions (e.g., halogens on the phenyl ring or methyl groups on the oxazole) and compare bioactivity. Example framework:
Q. What computational approaches predict metabolic stability and toxicity?
- ADMET Prediction : Tools like SwissADME or ProTox-II estimate parameters like LogP, CYP450 metabolism, and hepatotoxicity .
- Metabolite Identification : Use in silico fragmentation (e.g., Mass Frontier) to predict Phase I/II metabolites .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition IC₅₀ values across studies?
- Assay Variability : Standardize substrate concentrations (e.g., ATP levels in kinase assays) and incubation times .
- Protein Source : Compare recombinant vs. native enzymes (e.g., human COX-2 vs. murine COX-2) .
- Statistical Validation : Perform triplicate experiments with ANOVA to assess significance (p < 0.05 threshold) .
Methodological Resources
- Synthetic Protocols : Refer to , and 18 for stepwise reaction conditions.
- Characterization Data : Cross-reference NMR/MS spectra in and .
- Bioactivity Frameworks : Adapt enzyme assay protocols from and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
